molecular formula C9H7F2NO4 B137935 [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid CAS No. 153876-17-6

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid

Cat. No. B137935
Key on ui cas rn: 153876-17-6
M. Wt: 231.15 g/mol
InChI Key: HAEZACDIXLWYOC-UHFFFAOYSA-N
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Patent
US05633271

Procedure details

A mixture of 50 g (0.318 mol) of 2,6-difluorobenzamide, 32 g (0.349 mol) of glyoxylic acid monohydrate and 200 mL of acetone was refluxed for 5 h. The reaction was cooled and solvents evaporated to give a white solid. It was triturated with cold acetone to afford 38.56 g of a white solid: mp 125°-127° C. 1H-NMR (DMSO-d6)δ9.55 (d, 1H), 7.50 (m, 1H), 7.15 (t,2H), 5.45 (d,1H)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([NH2:6])=[O:5].O.[C:13]([OH:17])(=[O:16])[CH:14]=[O:15]>CC(C)=O>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([NH:6][CH:14]([OH:15])[C:13]([OH:17])=[O:16])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C(=O)N)C(=CC=C1)F
Name
Quantity
32 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
solvents evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
It was triturated with cold acetone

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC(C(=O)O)O)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 38.56 g
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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